

Application Notes and Protocols for FTT5-Mediated PCSK9 Gene Base Editing

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Compound of Interest

Compound Name: FTT5

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Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 leads to elevated levels of circulating LDL cholesterol, a major risk factor for atherosclerotic cardiovascular disease.[1][3] Naturally occurring loss-of-function variants in the PCSK9 gene are associated with lower LDL cholesterol levels and a significantly reduced risk of cardiovascular disease.[4][5] This has made PCSK9 a prime therapeutic target.

Gene editing technologies, particularly CRISPR-based base editors, offer the potential for a "once-and-done" treatment by permanently inactivating the PCSK9 gene.[4] Base editors can create precise single-nucleotide changes in the genome without inducing double-strand breaks, which enhances the safety profile compared to traditional CRISPR-Cas9 nucleases.[5][6] Adenine base editors (ABEs), for instance, convert A•T base pairs to G•C base pairs, and can be programmed to introduce premature stop codons (nonsense mutations) into the coding sequence of a target gene, effectively silencing its expression.[5][7][8]

This document provides detailed application notes and protocols for the use of **FTT5**, a novel lipid-like nanoparticle (LLN) formulation, for the in vivo delivery of an adenine base editor system to achieve targeted inactivation of the PCSK9 gene in hepatocytes.[9][10]

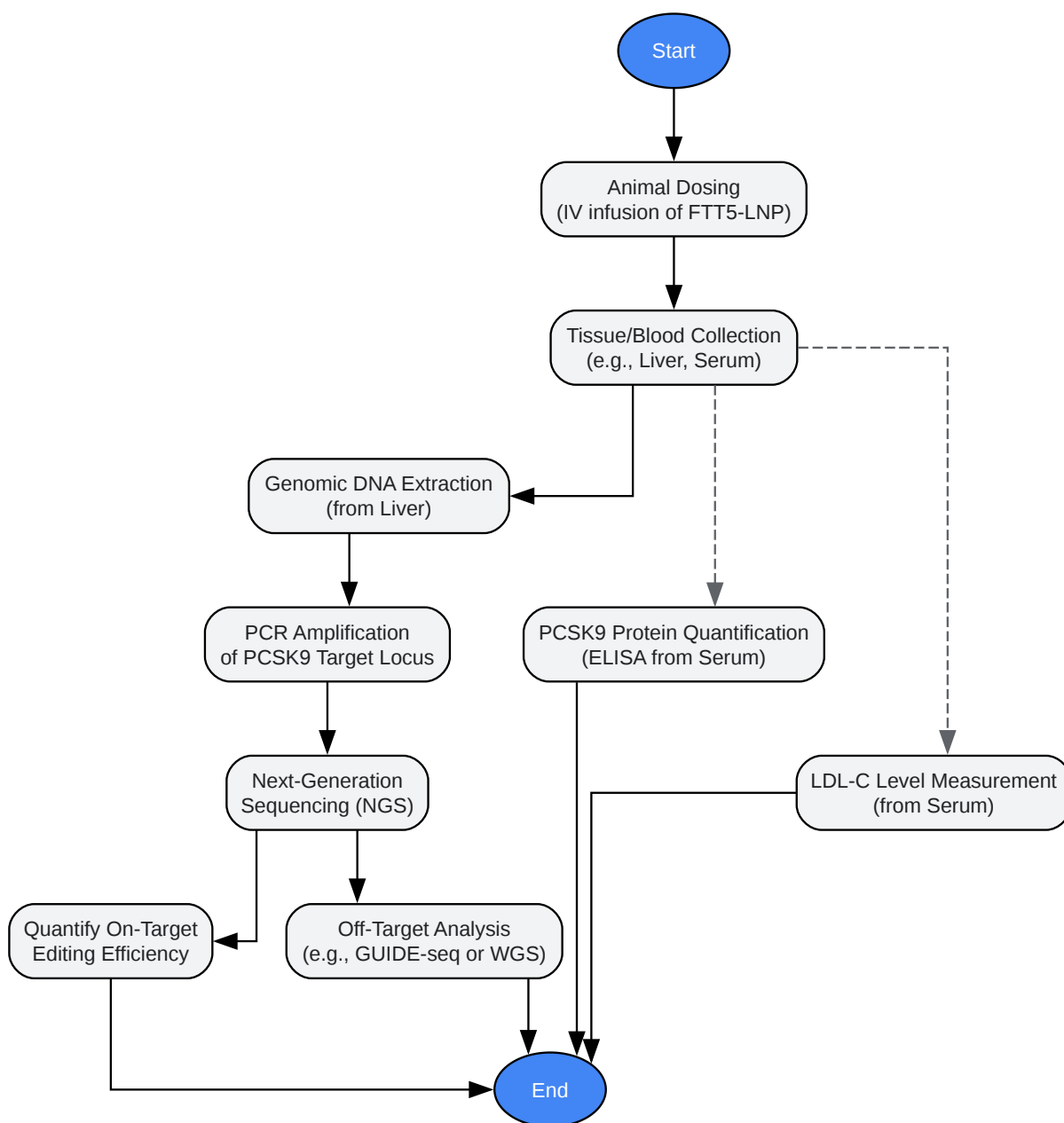
Principle of the Method: FTT5-Delivered Adenine Base Editing

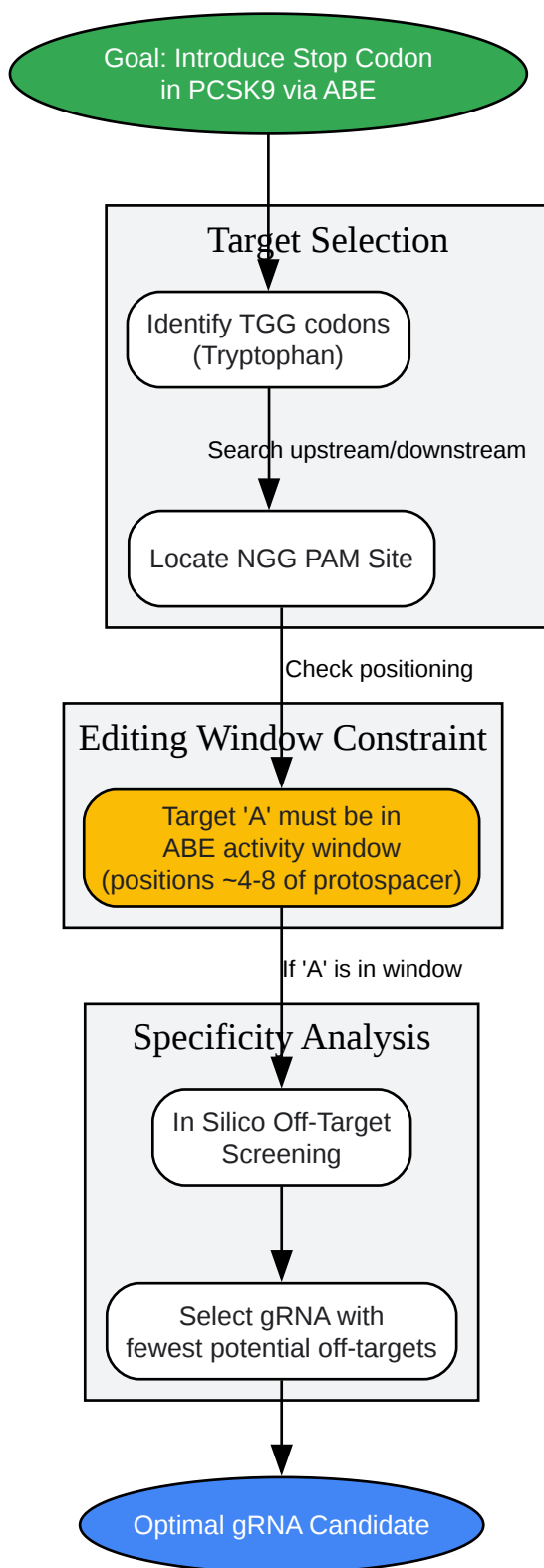
The **FTT5** system is a non-viral delivery platform designed for the efficient and safe delivery of mRNA and guide RNA (gRNA) to the liver.[9][10][11] The lipid-like nanoparticles encapsulate the mRNA encoding an advanced adenine base editor (e.g., ABE8e) and a synthetic gRNA designed to target a specific site within the PCSK9 gene.

The process involves four key steps:

- **Target Recognition:** The **FTT5** nanoparticles are taken up by hepatocytes. Inside the cell, the mRNA is translated to produce the ABE protein, which then complexes with the gRNA. This ribonucleoprotein complex scans the genome for the target sequence in the PCSK9 gene, guided by the gRNA.[12]
- **DNA Deamination:** Upon binding to the target sequence, the ABE unwinds the DNA, and the TadA deaminase domain catalyzes the conversion of a target adenine (A) to inosine (I) within the editing window.[8][12]
- **DNA Repair and Replication:** The cell's replication machinery reads inosine as guanine (G). [8]
- **Permanent Gene Inactivation:** During subsequent rounds of DNA replication, a G is incorporated opposite the original I, completing the A•T to G•C conversion. When targeted to a specific codon (e.g., creating a G from an A in a TGG codon for tryptophan), this can introduce a premature stop codon (TGA), leading to nonsense-mediated decay of the PCSK9 mRNA and a durable reduction in circulating PCSK9 protein.

Below is a diagram illustrating the mechanism of **FTT5**-mediated adenine base editing of the PCSK9 gene.





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